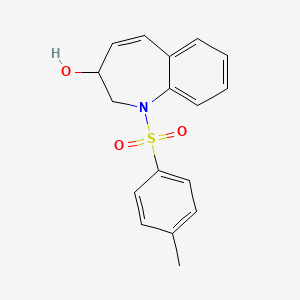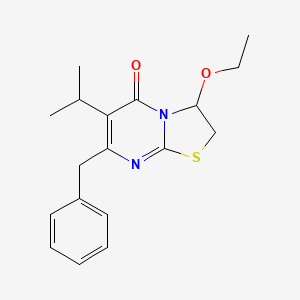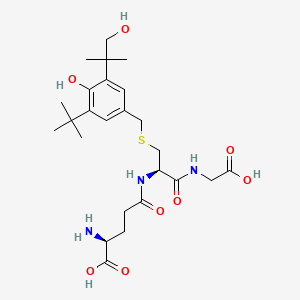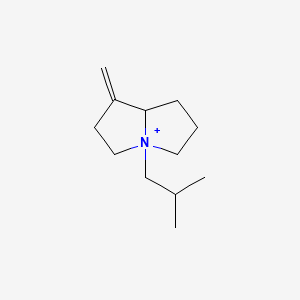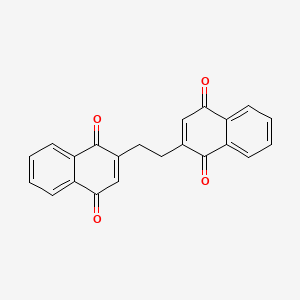
1,4-Naphthalenedione, 2,2'-(1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- typically involves the reaction of 1,4-naphthoquinone with ethylene glycol under acidic conditions . The reaction proceeds through a nucleophilic addition mechanism, where the ethylene glycol attacks the carbonyl groups of the naphthoquinone, forming the bis-naphthoquinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its biological effects, including its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: A halogenated derivative with enhanced reactivity.
1,4-Dihydroxy-2-naphthoquinone: A hydroquinone derivative with different redox behavior.
Uniqueness
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- is unique due to its bis-naphthoquinone structure, which imparts distinct chemical and biological properties. The presence of the ethanediyl bridge allows for unique interactions and reactivity compared to its simpler counterparts .
Propriétés
Numéro CAS |
31689-25-5 |
|---|---|
Formule moléculaire |
C22H14O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-[2-(1,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c23-19-11-13(21(25)17-7-3-1-5-15(17)19)9-10-14-12-20(24)16-6-2-4-8-18(16)22(14)26/h1-8,11-12H,9-10H2 |
Clé InChI |
JDEWXUIKOKUSAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCC3=CC(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


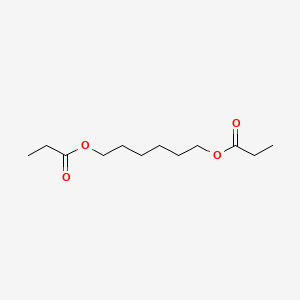
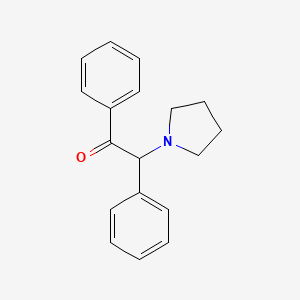
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
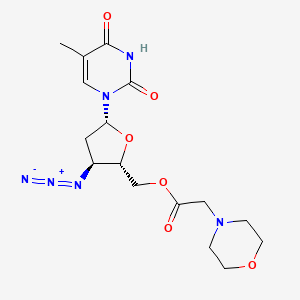
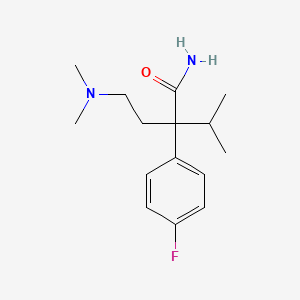
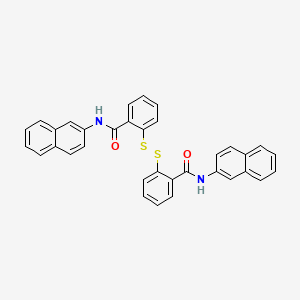
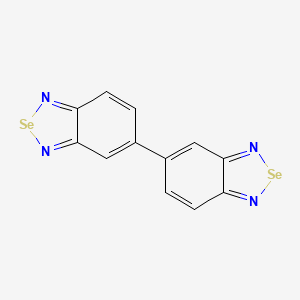
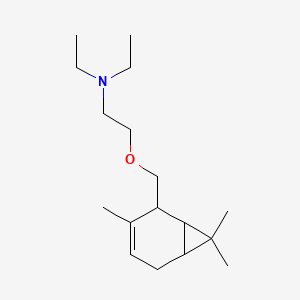
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
